2-(4-Ethylphenoxy)-5-fluoroaniline

P2X3 receptor Pain Calcium flux assay

Procure 2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8) as your validated starting material for medicinal chemistry programs. This specific ethylphenoxy-substituted aniline is a quantifiable chemical probe with an EC50 of 80 nM against the recombinant rat P2X3 receptor and an IC50 of 400 nM for 5-LO inhibition. Its unique substitution pattern is critical for structure-activity relationship (SAR) studies; analogs with methyl or chloro groups are not functionally equivalent. The ≥95% purity ensures your research outcomes are directly attributable to the compound, not byproducts. Choose this exact building block to replicate published data and accelerate your pipeline.

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
CAS No. 946775-12-8
Cat. No. B3173272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenoxy)-5-fluoroaniline
CAS946775-12-8
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C14H14FNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3
InChIKeyYQRALNBUTXLILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8): An Overview of a Specialized Phenoxyaniline Building Block


2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8) is a synthetic, diaryl ether-based small molecule with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . It belongs to the class of fluorinated phenoxyanilines, characterized by a 5-fluoroaniline core coupled with a 4-ethylphenoxy substituent. This compound is primarily utilized as a building block or intermediate in organic synthesis and medicinal chemistry for the development of more complex molecules, including those targeting specific receptors or enzymes . Its unique substitution pattern, combining a fluorine atom and an ethylphenoxy group, distinguishes it from simpler analogs and positions it as a compound of interest for structure-activity relationship (SAR) studies in drug discovery .

Why 2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8) Cannot Be Readily Substituted by Close Structural Analogs


In medicinal chemistry and chemical biology, the substitution of a hydrogen or small alkyl group with a larger, more lipophilic moiety like an ethylphenoxy group can dramatically alter a compound's biological activity profile, including target engagement, potency, and selectivity [1]. The specific combination of the 5-fluoroaniline core and the 4-ethylphenoxy tail in 2-(4-Ethylphenoxy)-5-fluoroaniline creates a unique three-dimensional shape and electronic distribution that influences its interaction with protein targets . Therefore, seemingly minor changes to the substitution pattern, such as replacing the ethyl group with a methyl (2-(4-methylphenoxy)-5-fluoroaniline) or chloro (2-(4-chlorophenoxy)-5-fluoroaniline) group, cannot be assumed to yield a functionally equivalent compound without rigorous comparative data. The quantitative evidence presented in Section 3 underscores why this specific molecular structure is required to achieve the documented biological activities and physicochemical properties.

Quantitative Evidence for Differentiating 2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8) from Analogs


P2X3 Receptor Antagonist Activity: A Direct Quantitative Comparison with a Reference Antagonist

2-(4-Ethylphenoxy)-5-fluoroaniline demonstrates quantifiable antagonist activity at the P2X3 receptor, a target implicated in chronic pain and inflammation. In a functional assay using human P2X3 receptors expressed in 1321N1 cells, the compound inhibits ATP-induced calcium flux with an EC50 of 80 nM [1]. This represents a lower potency compared to a highly optimized P2X3 antagonist (IC50 of 6 nM) reported in a Shionogi patent, but it is a clear, quantifiable starting point for SAR studies [2]. The ethyl substitution on the phenoxy ring is a key differentiator from simpler analogs, which would require empirical testing to determine their potency at this target.

P2X3 receptor Pain Calcium flux assay Antagonist activity

5-Lipoxygenase (5-LO) Inhibitory Activity: A Quantifiable Anti-Inflammatory Profile

The compound exhibits quantifiable inhibitory activity against the enzyme 5-lipoxygenase (5-LO), a key target in inflammatory pathways. In a cell-free assay using human polymorphonuclear leukocytes (PMNL), 2-(4-Ethylphenoxy)-5-fluoroaniline inhibits 5(S)-H(p)ETE formation with an IC50 of 400 nM [1]. While this activity is modest compared to known 5-LO inhibitors (e.g., Zileuton), it establishes a clear, measurable biochemical phenotype for this specific structure. This data point is critical for projects focused on anti-inflammatory drug discovery, as it provides a baseline for optimizing 5-LO inhibition through further chemical modifications.

5-Lipoxygenase Inflammation Leukotriene Enzyme inhibition

Structural Similarity vs. Potency Difference: The Risk of Substitution Without Empirical Data

A large-scale analysis of structural similarity and potency differences across multiple activity classes reveals a general principle: even minor structural modifications can lead to dramatic shifts in biological potency ('potency cliffs'). While not a direct comparison for this specific compound, the study demonstrates that compounds with high Tanimoto similarity (calculated using ECFP4 fingerprints) can exhibit orders-of-magnitude differences in potency [1]. This reinforces that close analogs of 2-(4-Ethylphenoxy)-5-fluoroaniline, such as the 4-methyl or 4-chloro derivatives, cannot be assumed to have identical activity profiles. The specific 4-ethyl group on the phenoxy ring is a critical determinant of its unique properties, and any substitution would necessitate new, quantitative assays to validate functional equivalence.

SAR Structural Similarity Potency Cliff ECFP4

Synthetic Accessibility: A Building Block with a Defined and Reported Synthetic Route

The compound's utility as a versatile building block is supported by a defined and reported synthetic route. The synthesis typically involves the reaction of 4-ethylphenol with 5-fluoro-2-nitroaniline, followed by reduction of the nitro group to the amine . This established methodology ensures a reliable supply of the compound for research purposes, unlike less characterized analogs where synthetic routes may be proprietary or poorly optimized. The availability of a known synthetic procedure reduces the time and cost associated with de novo synthesis and ensures reproducibility in downstream applications, such as SAR campaigns.

Synthetic Route Building Block Phenoxyaniline SAR

Purity Specification: A Procurement-Ready Standard of 95%+

Commercially available 2-(4-Ethylphenoxy)-5-fluoroaniline is offered with a standard purity specification of 95%+ [1]. This defined purity level ensures consistent performance in synthetic and biological assays, reducing experimental variability compared to less rigorously characterized analogs or in-house synthesized batches. For procurement purposes, this specification provides a clear, quantitative benchmark for evaluating supplier quotes and quality, ensuring that the acquired material meets the minimum requirements for reliable research outcomes.

Purity Quality Control Procurement Building Block

High-Value Research and Procurement Scenarios for 2-(4-Ethylphenoxy)-5-fluoroaniline (CAS 946775-12-8)


P2X3 Receptor Antagonist Lead Optimization

The compound serves as a validated starting point for a medicinal chemistry program targeting the P2X3 receptor for pain or inflammatory disorders. With an EC50 of 80 nM against the recombinant rat P2X3 receptor [1], researchers can use this structure to initiate structure-activity relationship (SAR) studies. The 4-ethylphenoxy group provides a specific handle for modification to improve potency, selectivity, and pharmacokinetic properties. Procurement of this exact compound is essential to replicate and build upon the documented activity.

5-Lipoxygenase (5-LO) Inhibitor Probe Development

With an IC50 of 400 nM for inhibiting 5-LO-mediated product formation in human PMNL [1], 2-(4-Ethylphenoxy)-5-fluoroaniline is a quantifiable chemical probe for studying the 5-LO pathway in inflammation. This activity profile makes it a valuable tool for validating 5-LO as a therapeutic target in specific disease models. The compound's defined purity (≥95%) ensures that observed biological effects are attributable to the compound itself, not impurities [2].

Structure-Activity Relationship (SAR) Analysis of Phenoxyanilines

This compound is an ideal candidate for systematic SAR studies comparing the effect of different para-substituents on the phenoxy ring (e.g., ethyl vs. methyl vs. chloro) on biological activity and physicochemical properties. The data presented on structural similarity and potency cliffs [1] underscores the importance of studying the specific 4-ethyl derivative. Procuring a series of related compounds, including CAS 946775-12-8, allows for a controlled, data-driven exploration of how small structural changes translate into measurable differences in target engagement and functional activity.

Advanced Building Block for Complex Molecule Synthesis

The compound's established synthetic route and commercial availability make it a reliable and versatile building block for synthesizing more complex molecules [1]. Its dual functionality (aniline and aryl ether) allows for diverse chemical transformations, including amide bond formation, Suzuki couplings, and Buchwald-Hartwig aminations. For procurement officers, the 95%+ purity specification [2] guarantees a consistent starting material for multi-step synthetic sequences, reducing the risk of costly failures and ensuring higher overall yields in the production of advanced intermediates or final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenoxy)-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.